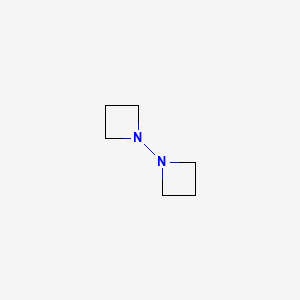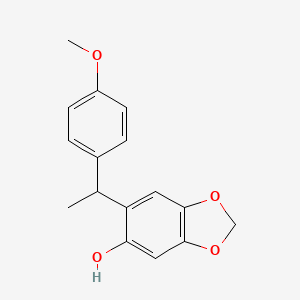
6-(1-(4-Methoxyphenyl)ethyl)-1,3-benzodioxol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-(4-Methoxyphenyl)ethyl)-1,3-benzodioxol-5-ol is an organic compound that features a benzodioxole ring substituted with a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(4-Methoxyphenyl)ethyl)-1,3-benzodioxol-5-ol typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves Friedel-Crafts alkylation, where the benzodioxole ring is alkylated with 4-methoxyphenyl ethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-(4-Methoxyphenyl)ethyl)-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
6-(1-(4-Methoxyphenyl)ethyl)-1,3-benzodioxol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(1-(4-Methoxyphenyl)ethyl)-1,3-benzodioxol-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- 1-(4-Methoxyphenyl)-2-(1,3-benzodioxol-5-yl)ethanone
Uniqueness
6-(1-(4-Methoxyphenyl)ethyl)-1,3-benzodioxol-5-ol is unique due to its specific substitution pattern and the presence of both methoxy and benzodioxole groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
71712-15-7 |
|---|---|
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
6-[1-(4-methoxyphenyl)ethyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C16H16O4/c1-10(11-3-5-12(18-2)6-4-11)13-7-15-16(8-14(13)17)20-9-19-15/h3-8,10,17H,9H2,1-2H3 |
InChI-Schlüssel |
QMDPKFZRXHOXTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC)C2=CC3=C(C=C2O)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


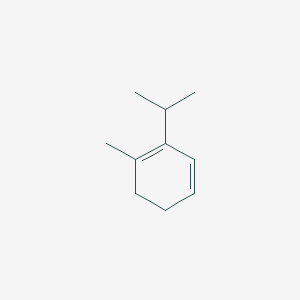
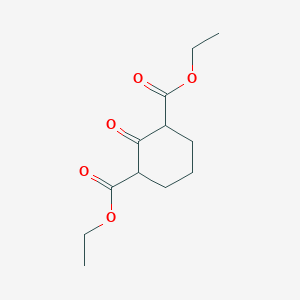

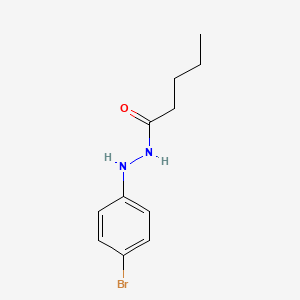
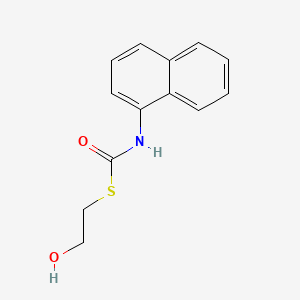
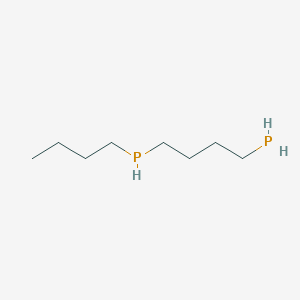
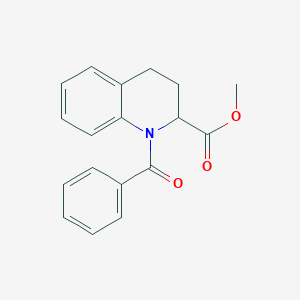


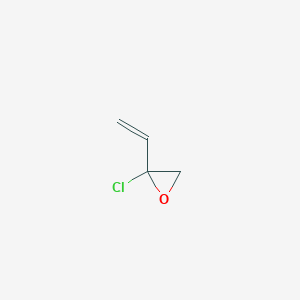
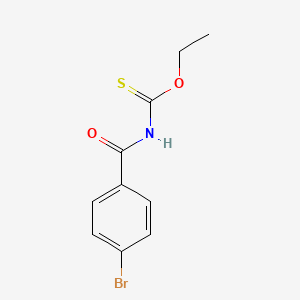
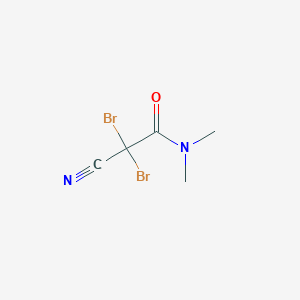
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)
